molecular formula C7H5N3O6 B1618595 2,3,5-Trinitrotoluene CAS No. 609-74-5

2,3,5-Trinitrotoluene

Cat. No.: B1618595
CAS No.: 609-74-5
M. Wt: 227.13 g/mol
InChI Key: DGSCKRLVSINLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trinitrotoluene is a chemical compound with the molecular formula C7H5N3O6. It is a pale yellow solid that is known for its explosive properties. This compound is a derivative of toluene, where three nitro groups are attached to the benzene ring at the 2, 3, and 5 positions. It is less commonly known compared to its isomer, 2,4,6-trinitrotoluene, which is widely used in explosives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-trinitrotoluene involves the nitration of toluene. The process typically requires a mixture of concentrated nitric acid and sulfuric acid. The nitration reaction is carried out in multiple steps to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are carefully controlled to optimize yield and purity. The process involves:

  • Nitration of toluene to form mononitrotoluene.
  • Further nitration to produce dinitrotoluene.
  • Final nitration to obtain this compound.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trinitrotoluene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form trinitrobenzoic acid.

    Reduction: Reduction of the nitro groups can lead to the formation of aminotoluene derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reducing agents like iron filings in hydrochloric acid or catalytic hydrogenation.

    Substitution: Nucleophilic reagents under basic or acidic conditions.

Major Products:

    Oxidation: Trinitrobenzoic acid.

    Reduction: Aminotoluene derivatives.

    Substitution: Various substituted toluene derivatives depending on the reagent used.

Scientific Research Applications

2,3,5-Trinitrotoluene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a model compound for studying nitroaromatic toxicity.

    Industry: Utilized in the development of explosives and as a standard for calibrating explosive detection equipment.

Mechanism of Action

The mechanism of action of 2,3,5-trinitrotoluene involves the interaction of its nitro groups with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in oxidative stress, cellular damage, and other toxic effects. The pathways involved include the generation of reactive oxygen species and the disruption of cellular redox balance.

Comparison with Similar Compounds

    2,4,6-Trinitrotoluene (TNT): The most well-known isomer, widely used in explosives.

    2,4-Dinitrotoluene: Another nitroaromatic compound with similar properties but fewer nitro groups.

    Hexanitrobenzene: A highly nitrated aromatic compound with different explosive characteristics.

Comparison:

    Explosive Properties: 2,4,6-Trinitrotoluene is more commonly used due to its optimal balance of stability and explosive power. 2,3,5-Trinitrotoluene, while also explosive, is less commonly used.

    Chemical Reactivity: The position of the nitro groups affects the reactivity and the types of reactions the compounds undergo. This compound has unique reactivity patterns compared to its isomers.

    Applications: While 2,4,6-trinitrotoluene is predominantly used in explosives, this compound finds more niche applications in research and specialized industrial processes.

Properties

IUPAC Name

1-methyl-2,3,5-trinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O6/c1-4-2-5(8(11)12)3-6(9(13)14)7(4)10(15)16/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSCKRLVSINLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209736
Record name Benzene, 1-methyl-2,3,5-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-74-5
Record name 2,3,5-Trinitrotoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-methyl-2,3,5-trinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-2,3,5-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,3,5-Trinitrotoluene
Reactant of Route 2
2,3,5-Trinitrotoluene
Reactant of Route 3
2,3,5-Trinitrotoluene
Reactant of Route 4
2,3,5-Trinitrotoluene
Reactant of Route 5
2,3,5-Trinitrotoluene
Reactant of Route 6
2,3,5-Trinitrotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.